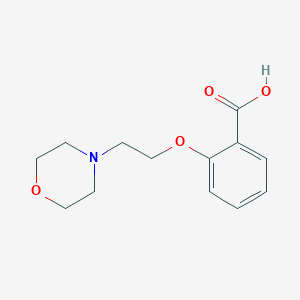

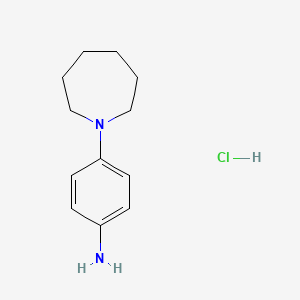

4-(Azepan-1-yl)aniline hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Azepan-1-yl)aniline hydrochloride is a useful research compound. Its molecular formula is C12H19ClN2 and its molecular weight is 226.74 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Gold-Catalyzed Synthesis

An efficient one-pot synthesis of tetrahydrobenz[b]azepin-4-ones from tertiary N-(but-3-ynyl)anilines was achieved through a process that requires either gold catalysts or no catalyst at all, depending on the aniline substrates. This method demonstrates the unique role of the aniline nitrogen in transferring "O" from m-CPBA to a tethered C-C triple bond, showcasing the compound's utility in catalyzed synthesis processes (Cui et al., 2009).

Novel Rearrangements in Cyclization Reactions

A gold-catalyzed cyclization of aniline-tethered furan-ynones led to polycycles featuring a spiro-cyclohexadienone-hydrofuran framework. This reaction highlights the potential of utilizing aniline derivatives in creating complex cyclic structures with high efficiency. The study also noted unexpected skeleton rearrangements during photorearrangements and iron-promoted novel rearrangement processes (Chen et al., 2021).

Schiff Base Formation and Characterization

Research on the synthesis of Schiff bases from aniline and aromatic heterocyclic aldehydes demonstrates the compound's role in forming bases that are critical intermediates in organic synthesis. These Schiff bases have been characterized using various analytical methods, underscoring the versatility of aniline derivatives in synthesizing complex organic molecules (Jirjees, 2022).

Antimicrobial Activity of Novel Derivatives

The synthesis of novel quinazolinone derivatives from aniline derivatives has been explored, with these compounds subjected to antimicrobial activity evaluation. This research highlights the potential pharmaceutical applications of aniline derivatives in creating compounds with significant biological activities (Habib et al., 2013).

Functionalization of Conductive Surfaces

Aniline derivatives have been used to develop electropolymers for the functionalization of conductive surfaces. This application is significant in material science, particularly in the development of sensors and other electronic devices, illustrating the material science applications of aniline derivatives (Coates et al., 2012).

Mechanism of Action

The mechanism of action of “4-(Azepan-1-yl)aniline hydrochloride” is not clear as it seems to be used primarily for research purposes . Aniline compounds, in general, are known to interact with various biological targets, but the specific interactions would depend on the exact structure and functional groups present .

Future Directions

Properties

IUPAC Name |

4-(azepan-1-yl)aniline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2.ClH/c13-11-5-7-12(8-6-11)14-9-3-1-2-4-10-14;/h5-8H,1-4,9-10,13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSRAHLUZNPXHKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=CC=C(C=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Methyl-1-o-tolyl-1H-[1,2,3]triazole-4-carboxylic acid](/img/structure/B1310284.png)

![[1-(3-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1310303.png)

![3-[2-(4-Methoxy-phenoxy)-ethoxy]-phenylamine](/img/structure/B1310309.png)